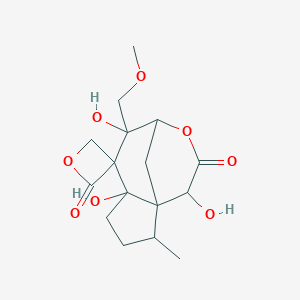
Veranisatin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Veranisatin a belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Veranisatin A exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry:
- Neurotropic Effects : Research indicates that this compound has significant neurotropic effects, including convulsions and hypothermia in animal models. At a dose of 3 mg/kg, it demonstrated lethal toxicity in mice, while lower doses induced hypothermia .
- Analgesic Activity : In studies involving acetic acid-induced writhing and tail pressure pain tests, this compound exhibited analgesic properties at doses of 0.1 mg/kg . This suggests its potential as a pain management agent.
- Locomotor Activity Modulation : this compound was shown to decrease locomotion enhanced by methamphetamine, indicating its influence on motor activity .
Toxicity Studies
The toxicity profile of this compound is critical for understanding its safety and potential therapeutic applications:
- Lethal Dose (LD) : The compound has a reported LD50 of 3 mg/kg in mice, highlighting the need for caution in its application .
- Hypothermic Effects : At lower doses, hypothermia was observed, which could have implications for its use in clinical settings where temperature regulation is critical .
Inhibitory Activity
This compound has been evaluated for its inhibitory effects on various biological processes:
- IC50 Values : It was identified as a potent inhibitor with an IC50 of 78.5 nM in fruit fly membranes and 271 nM in rat membranes . This suggests its potential utility in pharmacological applications targeting specific pathways.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Study on Pain Management : In a controlled study, this compound's analgesic properties were compared with standard analgesics, demonstrating comparable efficacy in reducing pain responses in animal models .
- Neurotoxicity Assessment : Research evaluating the neurotoxic effects of this compound revealed significant convulsive activity at higher doses, necessitating further investigation into its mechanism of action and safety profile .
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
153445-92-2 |
|---|---|
Fórmula molecular |
C16H22O8 |
Peso molecular |
342.34 g/mol |
Nombre IUPAC |
5,7,11-trihydroxy-7-(methoxymethyl)-2-methylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione |
InChI |
InChI=1S/C16H22O8/c1-8-3-4-16(21)13(8)5-9(24-11(18)10(13)17)15(20,7-22-2)14(16)6-23-12(14)19/h8-10,17,20-21H,3-7H2,1-2H3 |
Clave InChI |
LXPKORXZVZPYLY-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O |
SMILES canónico |
CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O |
melting_point |
181-182°C |
Key on ui other cas no. |
153445-92-2 |
Descripción física |
Solid |
Sinónimos |
veranisatin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















